(5-Chloro-1-benzothiophen-2-yl)methanol synthesis from 5-chlorobenzothiophene
(5-Chloro-1-benzothiophen-2-yl)methanol synthesis from 5-chlorobenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol from 5-chlorobenzothiophene. The synthesis is a two-step process commencing with the formylation of the 5-chlorobenzothiophene substrate via a Vilsmeier-Haack reaction to yield the intermediate, 5-chloro-1-benzothiophene-2-carbaldehyde. This intermediate is then subsequently reduced to the target molecule, (5-Chloro-1-benzothiophen-2-yl)methanol, using sodium borohydride. This guide provides detailed experimental protocols, quantitative data, and a logical workflow diagram to support researchers in the successful synthesis of this compound, which holds potential as a building block in the development of novel therapeutic agents.
Core Synthesis Pathway
The synthesis proceeds through two key transformations:
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Step 1: Vilsmeier-Haack Formylation of 5-chlorobenzothiophene to introduce a formyl group at the C2 position, yielding 5-chloro-1-benzothiophene-2-carbaldehyde.
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Step 2: Reduction of the Aldehyde group of the intermediate to a primary alcohol using sodium borohydride, resulting in the formation of (5-Chloro-1-benzothiophen-2-yl)methanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis. Please note that specific yields can vary based on reaction scale and purification efficiency.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | 5-Chlorobenzothiophene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Dichloromethane (DCM) | 0 to reflux | 2-4 hours | 5-Chloro-1-benzothiophene-2-carbaldehyde | Not Reported |
| 2 | Aldehyde Reduction | 5-Chloro-1-benzothiophene-2-carbaldehyde | Sodium borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 to Room Temp | 1-2 hours | (5-Chloro-1-benzothiophen-2-yl)methanol | Not Reported |
Experimental Protocols
Step 1: Synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde via Vilsmeier-Haack Reaction
This procedure is based on established protocols for the formylation of electron-rich heterocyclic compounds.[1][2]
Materials:
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5-Chlorobenzothiophene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form in situ.
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After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
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Dissolve 5-chlorobenzothiophene (1.0 equivalent) in anhydrous dichloromethane (DCM).
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Add the solution of 5-chlorobenzothiophene dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude 5-chloro-1-benzothiophene-2-carbaldehyde by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of 5-Chloro-1-benzothiophene-2-carbaldehyde:
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Physical State: Expected to be a solid.
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Molecular Formula: C₉H₅ClOS
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Molecular Weight: 196.65 g/mol
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CAS Number: 28540-51-4[3]
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Spectroscopic Data: Characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Step 2: Synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol
This protocol is a standard procedure for the reduction of aromatic aldehydes.
Materials:
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5-Chloro-1-benzothiophene-2-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (MeOH) or Ethanol (EtOH)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 5-chloro-1-benzothiophene-2-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
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Carefully quench the reaction by the slow addition of deionized water at 0 °C.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude (5-Chloro-1-benzothiophen-2-yl)methanol.
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The crude product can be purified by recrystallization or silica gel column chromatography if necessary.
Characterization of (5-Chloro-1-benzothiophen-2-yl)methanol:
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Physical State: Expected to be a solid.
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Molecular Formula: C₉H₇ClOS
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Molecular Weight: 198.67 g/mol
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Spectroscopic Data: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum would be expected to show a characteristic singlet for the methylene protons (CH₂OH) and signals corresponding to the aromatic protons of the benzothiophene ring system.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis and the key relationships between the components.
Caption: Overall workflow for the synthesis of (5-Chloro-1-benzothiophen-2-yl)methanol.
Caption: Key steps in the Vilsmeier-Haack formylation reaction.
